Methylhydrazine sulfate
Overview
Description
Methylhydrazine sulfate is a chemical compound with the molecular formula CH8N2O4S. It is a substituted hydrazine used in various chemical reactions and industrial applications. This compound appears as a white to off-white solid and is known for its strong reducing properties. This compound is also recognized for its potential toxicity and carcinogenicity, necessitating careful handling and usage.
Mechanism of Action
Target of Action
Methylhydrazine sulfate, a derivative of hydrazine, primarily targets the carbonyl group in aldehydes and ketones . The carbonyl group plays a crucial role in various biochemical reactions, and its modification can lead to significant changes in the function of the targeted molecules.
Mode of Action
This compound interacts with its targets through a process known as the Wolff-Kishner reduction . In this reaction, hydrazine reacts with a carbonyl to form a hydrazone, a process similar to imine formation . The weakly acidic N-H bond is then deprotonated to form the hydrazone anion . This reaction effectively removes the carbonyl oxygen in the form of water, forming an intermediate hydrazone .
Biochemical Pathways
The Wolff-Kishner reduction, facilitated by this compound, affects the carbonyl metabolism pathway . By converting carbonyl groups to hydrazones, it alters the downstream effects of various biochemical reactions involving aldehydes and ketones.
Pharmacokinetics
It’s known that this compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. Its metabolism likely involves the breakdown of the hydrazone group and possibly further reactions with other biochemicals. The exact mechanisms and rates of these processes, as well as the compound’s bioavailability, remain to be determined.
Result of Action
The primary molecular effect of this compound’s action is the reduction of carbonyl groups to hydrazones . This can significantly alter the properties of the affected molecules, potentially influencing a wide range of cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH level can affect the rate of the Wolff-Kishner reduction . Moreover, the presence of other reactive substances could potentially interfere with the compound’s action.
Always refer to appropriate safety data when handling this compound, as it is known to be toxic and potentially carcinogenic .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methylhydrazine sulfate are not fully understood. As a derivative of hydrazine, it may share some of its properties. Hydrazine and its derivatives are known to participate in various biochemical reactions, often acting as reducing agents
Cellular Effects
It can also affect the blood, kidneys, and liver
Metabolic Pathways
Sulfur occurs in various oxidation states ranging from +6 in sulfate to -2 in sulfide (H2S)
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylhydrazine sulfate can be synthesized through several methods. One common method involves the reaction of hydrazine sulfate with benzaldehyde to form benzalazine, which is then methylated using dimethyl sulfate. The reaction conditions typically include heating the mixture under reflux and subsequent purification steps to isolate the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced using the Raschig process or the hydrazine hydrate hydrochloride methanol process. The Raschig process involves the reaction of sodium hypochlorite with ammonia to produce chloramine, which is then reacted with monomethylamine to yield monomethylhydrazine. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methylhydrazine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a strong reducing agent and can participate in reactions with oxidizing agents to form different products.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: It can reduce compounds like nitro compounds to amines.
Substitution: this compound can react with alkyl halides to form substituted hydrazines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitrogen oxides, while reduction reactions can produce amines .
Scientific Research Applications
Methylhydrazine sulfate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including pyrazole derivatives and other heterocyclic compounds.
Biology: this compound is used in studies involving enzyme inhibition and protein modification.
Medicine: It has been investigated for its potential use in cancer treatment due to its ability to inhibit certain cellular processes.
Industry: this compound is used as a rocket propellant and in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Hydrazine: A simpler hydrazine compound with similar reducing properties but higher toxicity.
1,1-Dimethylhydrazine: A derivative of hydrazine with two methyl groups, used as a rocket propellant.
Phenylhydrazine: A hydrazine derivative with a phenyl group, used in the synthesis of pharmaceuticals.
Uniqueness: Methylhydrazine sulfate is unique due to its specific methyl substitution, which imparts distinct chemical properties and reactivity. Compared to hydrazine, it is less volatile and has a different toxicity profile. Its applications in both industrial and research settings highlight its versatility and importance .
Properties
IUPAC Name |
methylhydrazine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N2.H2O4S/c1-3-2;1-5(2,3)4/h3H,2H2,1H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDJPXUIZYHXEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020875 | |
Record name | Methylhydrazine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302-15-8, 5118-34-3 | |
Record name | Hydrazine, methyl-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, methyl-, sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylhydrazine sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazine, methyl-, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methylhydrazine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLHYDRAZINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U13CU6GG8E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the carcinogenic effects of methylhydrazine sulfate, and in which organs are they primarily observed?
A1: this compound has been shown to significantly increase the incidence of lung tumors in Swiss mice. [] Additionally, research suggests that methylhydrazine, a related compound, can impact various sites, including the nasal and respiratory mucosa, lungs, liver, and blood vessels. [, , ]
Q2: How does ammonium hydroxide interact with the carcinogenic effects of this compound?
A2: Research indicates that ammonium hydroxide does not inhibit the carcinogenic effects of this compound. Studies in Swiss and C3H mice found that ammonium hydroxide treatments did not prevent the development of tumors, including breast adenocarcinomas in C3H females. []
Q3: Can this compound be used in chemical synthesis, and if so, what types of reactions are involved?
A3: Yes, this compound can be utilized in chemical synthesis. It has been used as a reagent in ring transformation reactions, specifically in the conversion of pyrimidine and its derivatives into pyrazoles. This reaction involves an open-chain intermediate mechanism, ultimately leading to the formation of various substituted pyrazole compounds. [] Another study demonstrated its use in the synthesis of 1-methyl-4-cyano-5-aminopyrazole, utilizing a two-step process involving malononitrile and ethyl orthoformate. []
Q4: Does this compound interact with biological systems, and are there any notable observations?
A4: Yes, this compound can interact with biological systems. Studies have shown that it can form ion complexes with crown ethers, which are multi-oxygen receptors. This complex formation is primarily driven by hydrogen bonding between the ammonium ions of this compound and the oxygen atoms of the crown ethers. These interactions have been studied using mass spectrometry techniques. []
Q5: Are there species-specific differences in the genotoxicity of this compound?
A5: Research suggests that there might be species-specific differences in the genotoxicity of this compound. Studies employing the DNA-repair test on rat and mouse hepatocytes have shown that mouse hepatocytes are more susceptible to the genotoxicity of hydrazine derivatives, including this compound. This finding indicates potential differences in the metabolic pathways and DNA repair mechanisms between species. []
Q6: Can you explain the structure-activity relationship (SAR) of hydrazine derivatives, particularly regarding their genotoxicity?
A7: While the provided research doesn't delve deep into specific SAR details for hydrazine derivatives and their genotoxicity, it highlights that the structure of these compounds plays a crucial role in their activity. The study on the genotoxicity of various hydrazine derivatives suggests that structural variations within this class of compounds significantly influence their ability to induce DNA damage. [] Further research focusing on systematic structural modifications and their impact on genotoxicity could provide valuable insights into the SAR of these compounds.
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